molecular formula C25H15NO4 B11107689 2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid

2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid

Cat. No.: B11107689
M. Wt: 393.4 g/mol
InChI Key: CHWZESLITACZGC-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid is a complex organic compound that features a benzoisoindole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline to form the isoindole core, followed by further functionalization to introduce the benzoic acid moiety .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens or alkyl groups .

Scientific Research Applications

2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
  • 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl-4-(4-ethoxy[1,1-biphenyl]-4-yl)-4-oxobutanoic acid
  • N-phthalyl-DL-alanine

Uniqueness

2-(1,3-dioxo-4-phenyl-1,3-dihydro-2H-benzo[f]isoindol-2-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzoisoindole core and the presence of both dioxo and benzoic acid functionalities make it a versatile compound for various applications .

Properties

Molecular Formula

C25H15NO4

Molecular Weight

393.4 g/mol

IUPAC Name

2-(1,3-dioxo-4-phenylbenzo[f]isoindol-2-yl)benzoic acid

InChI

InChI=1S/C25H15NO4/c27-23-19-14-16-10-4-5-11-17(16)21(15-8-2-1-3-9-15)22(19)24(28)26(23)20-13-7-6-12-18(20)25(29)30/h1-14H,(H,29,30)

InChI Key

CHWZESLITACZGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=CC4=CC=CC=C42)C(=O)N(C3=O)C5=CC=CC=C5C(=O)O

Origin of Product

United States

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